molecular formula C8H12N2O4 B12902757 Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate CAS No. 918826-86-5

Methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

Katalognummer: B12902757
CAS-Nummer: 918826-86-5
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: MCAYPKRQRBSYAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carboxylate ester group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding dimethylamino derivative. This intermediate is then cyclized with ethyl chloroformate to yield the desired oxazole compound. The reaction conditions typically involve heating the reaction mixture under reflux for several hours .

Industrial Production Methods

Industrial production of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring. These derivatives can exhibit diverse biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl 2-(dimethylamino)-5-methoxyoxazole-4-carboxylate lies in its specific oxazole ring structure and the presence of both dimethylamino and methoxy groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918826-86-5

Molekularformel

C8H12N2O4

Molekulargewicht

200.19 g/mol

IUPAC-Name

methyl 2-(dimethylamino)-5-methoxy-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-10(2)8-9-5(6(11)12-3)7(13-4)14-8/h1-4H3

InChI-Schlüssel

MCAYPKRQRBSYAQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC(=C(O1)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.